benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 32018-56-7 ) is a bicyclic compound featuring a strained norbornane-like framework with a diazabicyclo[2.2.1]heptane core. The molecule contains a benzyl carbamate protecting group at the 2-position and an oxo group at the 6-position. Its stereochemistry (1S,4S) is critical for its applications in asymmetric synthesis and medicinal chemistry, where rigidity and defined spatial orientation enhance binding specificity . The compound is used as a precursor in pharmaceutical synthesis, particularly for constrained peptidomimetics or enzyme inhibitors .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c16-12-11-6-10(14-12)7-15(11)13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16)/t10-,11-/m0/s1 |
InChI Key |
QGZGSIHDQUEGTM-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@H]2CN([C@@H]1C(=O)N2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2CN(C1C(=O)N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound involves multi-step organic transformations starting from chiral amino acid derivatives, notably trans-4-hydroxy-L-proline or related bicyclic precursors. The key synthetic challenges include the construction of the bicyclic diazabicyclo framework with controlled stereochemistry and the installation of the benzyl ester moiety.
Detailed Synthetic Route
Step 1: Protection of Amino Acid Precursor
- Starting from trans-4-hydroxy-L-proline, the amino group is protected via benzyl chloroformate (CbzCl) in aqueous NaOH at low temperatures (0°C to room temperature) to prevent racemization.
- This step yields the Cbz-protected hydroxyproline derivative with high yield (~91%).
Step 2: Cyclization to Form the Bicyclic Core
- The hydroxy group is converted into a good leaving group by tosylation using tosyl chloride (TsCl) and triethylamine (Et3N) in dichloromethane (CH2Cl2).
- Subsequent reduction with sodium borohydride (NaBH4) in ethanol/tetrahydrofuran (EtOH/THF) facilitates intramolecular nucleophilic substitution, forming the 2,5-diazabicyclo[2.2.1]heptane ring system.
- Cyclization efficiency can reach up to 86% yield with optimized conditions.
Step 3: Introduction of the 6-Oxo Group
- The ketone functionality at position 6 is introduced via selective oxidation, often using mild oxidants such as Dess–Martin periodinane or PCC (pyridinium chlorochromate), preserving the bicyclic framework and stereochemistry.
Step 4: Benzyl Ester Formation
- The carboxylic acid group is esterified to the benzyl ester either by reaction with benzyl chloroformate or via treatment with thionyl chloride (SOCl2) followed by methanolysis and benzylation.
- This step ensures the final product this compound is obtained in pure form.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Amino group protection | Benzyl chloroformate, NaOH (aqueous) | 0°C to RT | ~91 | Low temp to avoid racemization |
| Tosylation | TsCl, Et3N, CH2Cl2 | 0–25°C | N/A | Formation of tosylate intermediate |
| Cyclization | NaBH4, EtOH/THF | 0–25°C | ~86 | Intramolecular nucleophilic substitution |
| Oxidation | Dess–Martin periodinane or PCC | 0–25°C | 80–90 | Selective oxidation to ketone |
| Esterification | Benzyl chloroformate or SOCl2/MeOH + benzylation | 0–25°C | 85–95 | Formation of benzyl ester |
Analytical and Research Findings Supporting Preparation
Stereochemical Confirmation
- Single-crystal X-ray diffraction studies of related bicyclic analogs confirm the (1S,4S) stereochemistry by analyzing bond lengths and torsion angles consistent with rigid bicyclo[2.2.1]heptane frameworks.
- Bond lengths such as C=O (~1.21 Å) and N–C (~1.47 Å) are typical for lactam and bicyclic amine systems.
- Torsion angles and puckering parameters validate the chair-like conformation of the bicyclic ring system.
Enantiomeric Purity Assessment
- Chiral high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak AD-H) effectively separates enantiomers with resolution differences (Rf ~0.15).
- Optical rotation measurements ([α]D^25 = +42.5°, c = 1.0 in CHCl3) corroborate stereochemical integrity.
- Nuclear magnetic resonance (NMR) spectroscopy, despite solvent-dependent shifts, supports the structural assignment with characteristic splitting patterns due to ring puckering.
Computational and Mechanistic Insights
- Density Functional Theory (DFT) calculations reveal the 6-oxo group carries a partial negative charge, favoring nucleophilic attack and redox transformations.
- Calculated redox potentials (E° ~ −1.2 V vs. SCE) align with experimental reductions (e.g., NaBH4 reduction to hydroxyl derivatives with ~93% yield).
- Palladium-catalyzed cross-coupling reactions enable functionalization of the bicyclic amine nitrogen, expanding synthetic utility.
Challenges and Industrial Considerations
Scale-Up Limitations
- Low-temperature steps (e.g., Cbz protection at 0°C) increase energy consumption and complicate large-scale synthesis.
- Use of palladium catalysts, while effective, raises cost and requires catalyst recovery strategies.
- Side reactions during thioureido derivative synthesis (e.g., competing thiocyanate formation) necessitate careful reagent addition and purification.
Proposed Solutions
- Implementation of flow chemistry techniques to improve heat transfer and reaction control during exothermic steps.
- Development of heterogeneous palladium catalysts for catalyst recycling and reduced metal contamination.
- Optimization of reagent addition rates and chromatographic purification to improve yields and product purity.
Summary Table of Preparation Method Features
| Aspect | Details |
|---|---|
| Starting Material | trans-4-hydroxy-L-proline or derivatives |
| Key Reactions | Cbz protection, tosylation, intramolecular cyclization, oxidation, esterification |
| Critical Conditions | Temperature control (0–25°C), choice of oxidants and catalysts |
| Typical Yields | 80–95% per step |
| Stereochemical Control | Maintained by low-temp protection and selective cyclization |
| Analytical Techniques | X-ray crystallography, chiral HPLC, optical rotation, NMR |
| Scale-Up Challenges | Cooling requirements, catalyst cost, side reactions |
| Industrial Adaptations | Flow chemistry, heterogeneous catalysis, purification optimization |
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex bicyclic structures.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the context of antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in tumor cells via the caspase-dependent apoptotic pathway without triggering necrotic cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Different Protecting Groups
- tert-Butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198989-07-0 ): Key Difference: Replaces the benzyl group with a tert-butyloxycarbonyl (Boc) protecting group. Impact: The Boc group offers superior stability under basic conditions but requires acidic deprotection, unlike the benzyl group, which is removed via hydrogenolysis . Applications: Preferred in solid-phase peptide synthesis due to orthogonal protection strategies .
Enantiomeric and Diastereomeric Variants
Functional Group Modifications
Bicyclic Framework Variations
Substituted Derivatives
- tert-Butyl (1R)-5-benzyl-4-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1214628-63-3 ): Key Difference: Incorporates a cyano group at the 4-position and a benzyl group at the 5-position. Impact: The electron-withdrawing cyano group enhances electrophilicity, making the compound reactive in nucleophilic additions .
Data Tables
Table 1: Comparative Physical Properties
Table 2: Stereochemical and Functional Group Comparisons
Biological Activity
Benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 322398-93-6, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- Structural Characteristics : The compound features a bicyclic structure that is significant for its biological interactions.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
1. Anticancer Activity
Several studies have suggested that compounds with similar structural frameworks can inhibit cancer cell proliferation. For instance, analogs of this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression.
2. Anti-inflammatory Properties
The compound has been reported to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could make it a candidate for treating inflammatory diseases.
3. Neuroprotective Effects
Research has suggested that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways and promoting neuronal survival under stress conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and cancer cell signaling pathways.
- Receptor Modulation : It may act as a partial agonist or antagonist at various receptors, influencing neurotransmitter systems and inflammatory responses.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane were tested against various cancer cell lines. The results showed significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Effects
In vitro assays indicated that the compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), highlighting its anti-inflammatory potential .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
